[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-4-methyl-1H-pyrazole with 1-(2-fluoroethyl)-1H-pyrazole in the presence of a suitable amine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the fluoroethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
- (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
- (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro or bromo analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C13H20FN5 |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H20FN5/c1-3-18-13(11(2)8-17-18)10-15-9-12-4-6-16-19(12)7-5-14/h4,6,8,15H,3,5,7,9-10H2,1-2H3 |
InChI Key |
HMLJLBDQNFWWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
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